1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Overview
Description
The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide” is a chemical compound with potential applications in various fields . It is a halogenated pyridine derivative .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key intermediates in its synthesis is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . This intermediate participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . The synthesis also involves a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD . The optimized molecular structure and vibrational frequencies have been investigated both experimentally and theoretically .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . The compound also has unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .Scientific Research Applications
Gene Expression Inhibition
- A study by Palanki et al. (2000) explored the structure-activity relationship of a related compound as an inhibitor of NF-kappaB and AP-1 transcription factors. This research indicates potential applications in regulating gene expression.
Radioligand Development
- Gao et al. (2018) synthesized a novel radioligand with potential applications in medical imaging and molecular biology studies.
Anticancer Drug Potential
- Research by Bonacorso et al. (2003) involved the synthesis of compounds using similar chemical structures, which were tested as potential anticancer drugs.
Synthesis and Characterization
- A study by Yun-shang (2010) focuses on the synthesis of novel compounds related to the chemical structure of interest, indicating its versatility in chemical synthesis.
Antifungal Activity
- Wu et al. (2012) investigated compounds with a similar structure for their antifungal activities, suggesting its potential in developing new antifungal agents.
Molecular Conformations and Hydrogen Bonding
- A study by Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in compounds with a related structure, contributing to our understanding of molecular interactions in chemistry.
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF4N3O/c18-13-8-10(17(20,21)22)9-23-15(13)25-7-1-2-14(25)16(26)24-12-5-3-11(19)4-6-12/h1-9H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWRKFPLMHVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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